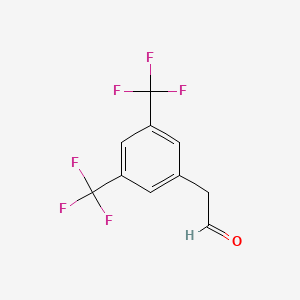

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde

Overview

Description

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Derivatization Agent in Analytical Chemistry

Compounds with the 3,5-bis(trifluoromethyl)phenyl group have been used as derivatization agents in analytical chemistry to facilitate the detection and measurement of other substances. For example, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been used for the derivatization of amines .

Synthesis of Novel Antibiotics

The design and synthesis of novel antibiotics have utilized this group to combat antibiotic-resistant bacterial infections. Pyrazole derivatives substituted with 3,5-bis(trifluoromethyl)phenyl have shown promise against pathogens like MRSA .

Electroluminescence in Lighting and Displays

Iridium complexes with ligands containing the 3,5-bis(trifluoromethyl)phenyl group have been investigated for their electroluminescent properties, which could be applied in lighting and display technologies .

Catalysis in Organic Transformations

The motif is extensively used in promoting organic transformations. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a catalyst that has seen key developments in various reactions .

Mechanism of Action

Target of Action

Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are known to be used extensively in promoting organic transformations . They are often involved in activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states .

Mode of Action

The 3,5-bis(trifluoromethyl)phenyl motif is known to be used ubiquitously in h-bond catalysts . This suggests that the compound may interact with its targets through hydrogen bonding, leading to the activation of substrates and stabilization of transition states .

Biochemical Pathways

Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are known to play a very important role in the development of h-bond organocatalysts . This suggests that the compound may influence pathways involving these catalysts.

Result of Action

Given its potential role in promoting organic transformations , it may contribute to various biochemical reactions and processes.

Action Environment

It’s important to note that the handling and use of such compounds should be done with appropriate protective measures, including the use of protective gloves, goggles, and clothing .

properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJWMEJYJVYJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433430 | |

| Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde | |

CAS RN |

369625-84-3 | |

| Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

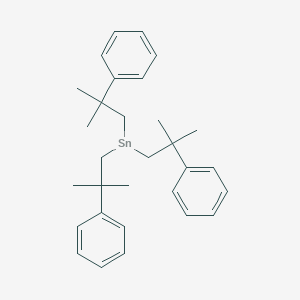

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxazolidinone, 5-methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B1623724.png)

![Tert-butyl({2-[tert-butyl(methyl)phosphanyl]ethyl})methylphosphane](/img/structure/B1623728.png)